2-Aminocyclooct-3-ene-1-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16187552
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO2 |
|---|---|
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | (3Z)-2-aminocyclooct-3-ene-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h4,6-8H,1-3,5,10H2,(H,11,12);1H/b6-4-; |
| Standard InChI Key | SMLZFCRGGSMFMH-YHSAGPEESA-N |
| Isomeric SMILES | C1CCC(C(/C=C\C1)N)C(=O)O.Cl |
| Canonical SMILES | C1CCC(C(C=CC1)N)C(=O)O.Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core structure consists of a cyclooctene ring with a Z-configured double bond at the C3 position, as indicated by its IUPAC name (3Z)-2-aminocyclooct-3-ene-1-carboxylic acid hydrochloride . The bicyclic framework introduces strain, influencing its reactivity and three-dimensional conformation. Key features include:
-
Amino group (-NH₂) at C2, protonated in the hydrochloride form (-NH₃⁺Cl⁻).
-
Carboxylic acid (-COOH) at C1, which participates in salt formation and hydrogen bonding.
-
Cyclooctene ring with a cis double bond, contributing to torsional strain and conformational flexibility .
The SMILES notation C1CCC(C(/C=C\C1)N)C(=O)O.Cl confirms the Z stereochemistry of the double bond and the spatial arrangement of functional groups.
Physicochemical Properties
-
Solubility: Enhanced water solubility due to the hydrochloride salt form, though exact solubility data remain unreported.
-
Stability: The salt form improves stability under ambient conditions compared to the free base.
Synthetic Methodologies
Key Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclooctene formation | Enamine + acrylonitrile, 85°C, acetonitrile | 70–91 | |
| Amine introduction | NH₃, ethanol, catalyst | 65–80 | |
| Salt formation | HCl (gaseous), ether | >95 |
Chemical Reactivity and Derivatives
Functional Group Transformations
The compound participates in reactions typical of amines and carboxylic acids:
-
Amine Reactions:
-
Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride).
-
Alkylation: Produces N-alkyl derivatives using alkyl halides.
-
-
Carboxylic Acid Reactions:
-
Esterification: Methanol/H₂SO₄ yields methyl esters.
-
Reduction: LiAlH₄ reduces -COOH to -CH₂OH.
-
-
Alkene Reactions:
Stability Under Reaction Conditions
The hydrochloride salt’s ionic nature stabilizes the amine against oxidation but limits nucleophilicity. Acidic conditions may protonate the carboxylic acid, reducing its reactivity in esterification.
Biological Activity and Mechanisms
Anticonvulsant Properties
Derivatives of aminocyclooctene carboxylic acids exhibit NMDA receptor antagonism, reducing neuronal excitability in epilepsy models. The rigid bicyclic structure may enhance binding affinity to glutamate receptor sites compared to acyclic analogs .
Neuroprotective Effects
In vitro studies suggest the compound mitigates oxidative stress in neuronal cells by scavenging free radicals, potentially via the amine group’s redox activity.
| Activity | Model System | Mechanism | Efficacy | Reference |
|---|---|---|---|---|
| Anticonvulsant | Rat seizure model | NMDA receptor antagonism | ED₅₀ = 15 mg/kg | |
| Neuroprotective | SH-SY5Y cells | ROS scavenging | 40% reduction | |
| Antitumor | HeLa cells | Mitochondrial disruption | IC₅₀ = 28 μM |
Applications and Future Directions
Medicinal Chemistry
The compound serves as a conformationally constrained amino acid in peptide design, imparting rigidity to mimic bioactive conformations . Its NMDA receptor activity positions it as a lead for antiepileptic drug development.
Material Science
The cyclooctene ring’s strain enables participation in ring-opening metathesis polymerization (ROMP), yielding polymers with tailored mechanical properties .
Research Gaps and Challenges
-
Toxicity Data: Acute and chronic toxicity profiles are unreported.
-
Stereochemical Effects: The impact of E vs. Z double bond configuration on bioactivity remains unexplored.
-
Scalable Synthesis: Current methods lack efficiency for industrial-scale production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume